REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([NH:10][C:11]([O:13][CH3:14])=[O:12])[C:3]=1[CH2:4]O.S(Cl)([Cl:17])=O>C(Cl)Cl>[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([NH:10][C:11]([O:13][CH3:14])=[O:12])[C:3]=1[CH2:4][Cl:17]
|
Name
|
|
Quantity
|
29.19 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CO)C(=CC=C1)NC(=O)OC
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
11.46 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After the solvent was evaporated in vacuo, n-hexane
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
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CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CCl)C(=CC=C1)NC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |